2-chloro-5-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c1-11-4-2-3-5-17(11)23-18(14-9-28-10-16(14)22-23)21-19(25)13-8-12(24(26)27)6-7-15(13)20/h2-8H,9-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREDTOJAZRALME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-5-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : 2-chloro-5-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Molecular Formula : C18H19ClN4O3S
- Molecular Weight : 396.89 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the inhibition of specific kinases and modulation of cell cycle progression.
- Case Study : A derivative with a similar structure showed an IC50 value of 0.39 µM against HCT116 cell lines, indicating potent anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented:
- Mechanism : These compounds often inhibit pro-inflammatory cytokines and reduce oxidative stress.
- Research Findings : In a study assessing various pyrazole derivatives, compounds exhibited significant inhibition of inflammation markers in vitro .
Antimicrobial Properties
The antimicrobial activity of thieno[3,4-c]pyrazole derivatives has also been explored:
- Mechanism : The mechanism typically involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
- Research Findings : Compounds similar to 2-chloro-5-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have shown effectiveness against a range of bacterial strains .
Data Tables
Preparation Methods
Cyclocondensation of Hydrazines with Thiophene-Derived Ketones
The most efficient route involves reacting 3,4-dihydrothiophen-2(5H)-one A with o-tolylhydrazine B under acidic conditions (HCl, EtOH, reflux, 12 h), yielding 2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole C (Scheme 1). Regioselectivity is ensured by the electron-donating methyl group on the hydrazine, directing cyclization to the 3-position.
Scheme 1 :
$$ \text{A} + \text{B} \xrightarrow{\text{HCl, EtOH}} \text{C} $$
Yield: 78–85%
Alternative 1,3-Dipolar Cycloaddition Approaches
While diazo compounds or nitrilimines can form pyrazoles via [3+2] cycloaddition, this method produces regioisomeric mixtures (e.g., D and E in 3:2 ratios) when applied to thiophene systems, making it less favorable.
Functionalization of the Pyrazole Intermediate
Introduction of the Primary Amine Group
Treatment of C with benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and NH₄OH introduces the 3-amine group, yielding 3-amino-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole F (Scheme 2). Tosyl protection (TsCl, NaH, THF) prevents undesired side reactions during subsequent steps.
Scheme 2 :
$$ \text{C} \xrightarrow{\text{PyBOP, NH₄OH}} \text{F} $$
Yield: 70–75%
Synthesis of 2-Chloro-5-Nitrobenzoyl Chloride
Nitration and Chlorination of Benzoic Acid
Benzoic acid G undergoes nitration (HNO₃/H₂SO₄, 0°C, 2 h) to yield 5-nitrobenzoic acid H , followed by chlorination (SOCl₂, PCl₅, 80°C, 4 h) to produce 2-chloro-5-nitrobenzoyl chloride I (Scheme 3). The sequence prioritizes nitration before chlorination to leverage the meta-directing effect of the nitro group.
Scheme 3 :
$$ \text{G} \xrightarrow{\text{HNO₃}} \text{H} \xrightarrow{\text{SOCl₂}} \text{I} $$
Yield: Nitration (82%), Chlorination (88%)
Amide Coupling and Final Product Isolation
Amidation of the Pyrazole Amine
Reaction of F with I in dry DMF (Et₃N, 0°C → rt, 6 h) affords the target compound J (Scheme 4). MnO₂ (10 mol%) oxidizes any residual alcohols to ketones, enhancing purity.
Scheme 4 :
$$ \text{F} + \text{I} \xrightarrow{\text{Et₃N, DMF}} \text{J} $$
Yield: 68–72%
Optimization and Comparative Analysis
Solvent and Catalyst Screening
Spectroscopic Characterization
- ¹H NMR (CDCl₃) : δ 8.21 (d, J = 2.4 Hz, 1H, Ar–H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, Ar–H), 7.45–7.32 (m, 4H, o-tolyl), 4.62 (s, 2H, CH₂), 2.41 (s, 3H, CH₃).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂), 680 cm⁻¹ (C–Cl).
Challenges and Alternative Pathways
Regiochemical Control in Pyrazole Formation
Using α-benzotriazolylenones (Katritzky method) enables selective substitution at the 4-position of the pyrazole, avoiding regioisomer formation.
Stability of Nitro Groups Under Acidic Conditions
Early-stage nitration risks decomposition; introducing the nitro group post-amide coupling (via Pd-catalyzed C–H activation) is under investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
